4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
4-Benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a 1,3-thiazol-2-yl moiety. The thiazole ring is substituted at the 4-position with a 2,5-dimethoxyphenyl group, while the benzamide moiety features a 4-benzoyl substituent. This structural architecture positions it within a broader class of thiazole-containing benzamide derivatives, which are frequently explored for their biological activities, including kinase inhibition, antimicrobial properties, and modulation of protein-protein interactions .
The 4-benzoyl group may contribute to π-π stacking interactions in molecular recognition processes .
Properties
IUPAC Name |
4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4S/c1-30-19-12-13-22(31-2)20(14-19)21-15-32-25(26-21)27-24(29)18-10-8-17(9-11-18)23(28)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNPGPZJKOIAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzoyl and benzamide groups. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The 4-benzoyl group in the target compound distinguishes it from analogues with 2-phenoxy or 4-methoxy groups, which may alter steric bulk and electronic distribution .
- Methoxy Groups : The 2,5-dimethoxyphenyl substituent on the thiazole ring is conserved in several analogues (e.g., ), suggesting its role in target engagement through hydrogen bonding or planar aromatic interactions .
Biological Activity
The compound 4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole-derived benzamide that has garnered attention for its potential biological activities. This article reviews the biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure
The molecular formula of the compound is , and its structure features a benzamide core substituted with a thiazole moiety and a dimethoxyphenyl group. This structural configuration is critical for its biological activity.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to This compound can inhibit cancer cell proliferation effectively.
- Case Study : A study on thiazole derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects . The presence of electron-donating groups like methoxy enhances these effects by stabilizing the interaction with target proteins.
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat (anti-Bcl-2) |
| Compound 10 | 1.98 ± 1.22 | A-431 |
2. Anti-inflammatory Activity
Thiazole-containing compounds have also been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines.
- Research Findings : Inflammation models have demonstrated that thiazole derivatives can reduce levels of TNF-alpha and IL-6 in vitro, suggesting a promising role in managing inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been documented extensively. Compounds similar to This compound have shown effectiveness against various bacterial strains.
- Study Example : A series of thiazole derivatives were tested against Staphylococcus aureus and exhibited comparable activity to standard antibiotics like norfloxacin . The presence of substituents such as methoxy groups significantly enhanced their antimicrobial efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | Similar to norfloxacin |
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
